molecular formula C6H7F3O4 B2839016 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one CAS No. 121749-65-3

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one

Cat. No.: B2839016
CAS No.: 121749-65-3
M. Wt: 200.113
InChI Key: UVUNIQLSVFYTIM-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one (molecular formula: C₉H₇F₃O₃, molecular weight: 220.15 g/mol) is a γ-lactone derivative featuring a trifluoroethyl substituent with two hydroxyl groups at the 3-position of the oxolan-2-one ring . This compound combines the reactivity of a lactone ring with the electron-withdrawing effects of the trifluoromethyl group and the hydrogen-bonding capacity of vicinal diols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one typically involves the reaction of a trifluoromethyl ketone with an appropriate diol under acidic or basic conditions. One common method involves the use of trifluoroacetone and ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce saturated oxolane derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its biological activity. The dihydroxyethyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Lactone or Cyclic Ketone Frameworks

3-(Trifluoroacetyl)oxolan-2-one

  • Molecular Formula: C₆H₅F₃O₃ (synonym in ).
  • Key Differences : Replaces the dihydroxyethyl group with a trifluoroacetyl moiety.
  • Impact : The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles compared to the hydroxyl-rich target compound. The absence of hydroxyls reduces hydrogen-bonding interactions, likely lowering solubility in polar solvents .

Dithiolane-Containing Cyclic Ketones (Evidences 1–5)

Examples include:

  • 3-((1,3-Dithiolan-2-ylidene)(phenyl)methyl)cyclohexan-1-one (C₁₆H₁₈OS₂, MW: 290.44 g/mol, ).
  • 4-(1,3-Dithiolan-2-ylidene)-1,3-diphenylhexan-1-one (C₂₁H₂₂OS₂, MW: 354.53 g/mol, ).
Property Target Compound Dithiolane Analogues
Ring System Oxolan-2-one (γ-lactone) Cyclohexanone/hexanone + dithiolane
Functional Groups -CF₃, -OH -S-S- (dithiolane), aryl groups
Molecular Weight 220.15 276.85–354.53
Elemental Sulfur Content 0% 18.09–23.16%
Polarity High (due to -OH) Moderate (lipophilic S-S bonds)
  • Key Differences: The dithiolane analogues lack hydroxyl groups but incorporate sulfur atoms, which increase lipophilicity and alter redox properties.

Fluorinated Ethyl Derivatives in Pharmaceutical Contexts

Lansoprazole/Dexlansoprazole Intermediates (Evidences 7, 9)

  • Example : 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.
  • Key Comparison : While these compounds share the 2,2,2-trifluoroethoxy motif, they are sulfinyl benzimidazoles rather than lactones. The trifluoroethoxy group enhances metabolic stability in pharmaceuticals, whereas the target compound’s diol-lactone structure may favor biodegradability .

1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

  • Molecular Formula : C₂H₂Cl₂F₃ ().

Esters and Acrylic Acid Derivatives ()

  • Example: 2-Propenoic acid, 2-methyl-, 2-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]ethyl ester.
  • Key Comparison : Features a perfluorinated ethoxy group and an acrylic ester. The bis(trifluoromethyl) group increases steric hindrance and electron-withdrawing effects, making this compound more suitable for high-performance polymers than the hydroxylated lactone .

Biological Activity

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by a trifluoromethyl group and a dihydroxyethyl moiety, contributes to its biological activity. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

  • Molecular Formula : C6H7F3O4
  • Molecular Weight : 200.11 g/mol
  • IUPAC Name : this compound
  • CAS Number : 121749-65-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and metabolic stability. This characteristic may improve the compound's efficacy in biological systems.
  • Hydrogen Bonding : The dihydroxyethyl group can participate in hydrogen bonding with biomolecules, influencing interactions with enzymes and receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains by interfering with their metabolic pathways. For instance, it has shown potential in downregulating the expression of virulence factors in pathogenic bacteria .
  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activity related to inflammation and cancer cell proliferation. In vitro assays have demonstrated that it can inhibit specific enzymes involved in these processes.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed that at concentrations of 50 μM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria. This inhibition was associated with a reduction in bacterial growth rates and altered metabolic profiles .

Enzyme Inhibition Assays

In enzyme inhibition assays targeting inflammatory pathways, this compound demonstrated a concentration-dependent inhibition of cyclooxygenase (COX) enzymes. At higher concentrations (above 25 μM), it effectively reduced the production of pro-inflammatory mediators in cultured cells.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular WeightBiological ActivityKey Features
3-(Trifluoroethyl)oxolan-2-one200.11 g/molAntimicrobial; Enzyme ModulationTrifluoromethyl group enhances lipophilicity
3-(Hydroxyethyl)oxolan-2-one188.22 g/molLimited antimicrobial activityLacks trifluoromethyl substitution
4H-chromen-4-oneVariesAntioxidant; Anti-inflammatoryDifferent core structure affects activity

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for confirming the structure of 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one?

Methodological Answer: Key techniques include Nuclear Magnetic Resonance (NMR) for elucidating carbon and hydrogen environments, Infrared (IR) Spectroscopy to identify hydroxyl (-OH) and carbonyl (C=O) groups, and Mass Spectrometry (MS) for molecular weight confirmation. For example, 19F^{19}\text{F}-NMR is essential for detecting trifluoromethyl groups, while 1H^{1}\text{H}-NMR can resolve diastereotopic protons in the dihydroxyethyl moiety. IR peaks near 3200–3500 cm1^{-1} (broad) and 1750 cm1^{-1} confirm hydroxyl and lactone carbonyl groups, respectively .

Q. What synthetic routes are commonly employed for preparing this compound?

Methodological Answer: Synthesis typically involves condensation reactions of trifluoroacetyl derivatives with diols or epoxides under acid/base catalysis. For instance, trifluoroacetic anhydride may react with a dihydroxyethyl precursor in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Reaction optimization (e.g., pH control, temperature) is critical to prevent lactone ring opening or hydroxyl group oxidation .

Table 1: Example Reaction Conditions

PrecursorCatalystSolventTemp. (°C)Yield (%)
Trifluoroacetic anhydridePyridineTHF0–565–70
Dihydroxyethyl oxolaneH2_2SO4_4DCM2550–55

Q. How do reaction conditions impact the stability and yield of this compound during synthesis?

Methodological Answer:

  • Temperature: Elevated temperatures (>40°C) risk lactone ring hydrolysis or decomposition of the trifluoroethyl group.
  • pH: Acidic conditions (pH < 3) may protonate hydroxyl groups, reducing nucleophilicity and slowing condensation. Basic conditions (pH > 9) risk saponification of the lactone.
  • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may participate in side reactions .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound given its stereochemical complexity?

Methodological Answer: Enantiomeric separation can be achieved via chiral chromatography (e.g., using amylose- or cellulose-based columns) or diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives). For example, fractional crystallization of diastereomeric complexes with binaphthyl phosphate (as demonstrated in optical resolution of related trifluoroethyl compounds) achieves >95% enantiomeric excess .

Q. How can computational chemistry predict the reactivity and biological interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., lactone ring-opening kinetics) and identifies transition states.
  • Molecular Docking: Predicts binding affinity to biological targets (e.g., enzymes with hydrophobic pockets favoring trifluoromethyl interactions).
  • ADMET Prediction: Assesses pharmacokinetic properties, such as solubility and metabolic stability, using tools like SwissADME .

Q. What challenges arise in analyzing degradation products under varying pH conditions?

Methodological Answer: Under acidic conditions, the lactone ring may hydrolyze to a carboxylic acid derivative, while alkaline conditions can generate trifluoroacetate via retro-aldol cleavage. High-Resolution LC-MS/MS is essential to identify low-abundance degradation products. For example, pH 2.0 buffers (simulating gastric fluid) yield a primary degradation product at m/z 238.04 (corresponding to the hydrolyzed lactone), confirmed by MS/MS fragmentation .

Table 2: Degradation Pathways

Condition (pH)Major Degradation ProductMechanism
2.0Trifluoro-hydroxycarboxylic acidLactone hydrolysis
9.0Trifluoroacetate + diolRetro-aldol cleavage

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer: The -CF3_3 group is electron-withdrawing , polarizing adjacent bonds (e.g., enhancing lactone carbonyl electrophilicity) and reducing basicity of nearby hydroxyl groups. Steric hindrance from the trifluoromethyl moiety also affects conformational flexibility, as shown in X-ray crystallography studies of analogous compounds .

Q. What synthetic modifications enhance the compound’s biological activity?

Methodological Answer:

  • Esterification: Protecting hydroxyl groups with acetyl or benzoyl moieties improves membrane permeability.
  • Metal Complexation: Coordination with transition metals (e.g., Cu2+^{2+}) can enhance antimicrobial activity.
  • Derivatization: Introducing sulfonate groups increases water solubility for in vivo studies .

Properties

IUPAC Name

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNIQLSVFYTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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